Aluminum nitrate

Description

Properties

CAS No. |

13473-90-0 |

|---|---|

Molecular Formula |

AlHNO3 |

Molecular Weight |

89.995 g/mol |

IUPAC Name |

aluminum;trinitrate |

InChI |

InChI=1S/Al.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

OCVCVOQURVOMFR-UHFFFAOYSA-N |

SMILES |

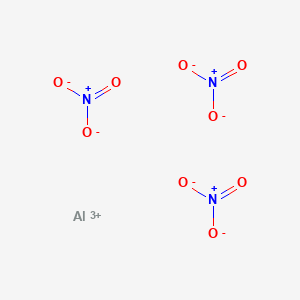

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Al+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Al] |

density |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

163 °F (USCG, 1999) |

Other CAS No. |

13473-90-0 53095-15-1 |

physical_description |

Aluminum nitrate appears as a white, crystalline solid. Noncombustible but can accelerate the burning of combustible materials. If large quantities are involved or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Fires that involve this material, produce oxides of nitrogen. Uses include, petroleum refining, dyeing, and leather tanning. DryPowder; Liquid |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |

Related CAS |

7784-27-2 (nonahydrate) |

shelf_life |

Nonahydrate /state/ is the most stable. /Nonahydrate/ Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Synonyms |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Aluminum Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O, a compound of interest in various chemical and pharmaceutical applications. The structural data presented herein is primarily derived from a comprehensive neutron diffraction study, which offers precise localization of all atoms, including hydrogen.

Crystallographic Data

The crystal structure of deuterated this compound nonahydrate has been determined by neutron diffraction, providing a detailed understanding of its atomic arrangement. The compound crystallizes in the monoclinic space group P2₁/c.

| Parameter | Value |

| Chemical Formula | Al(D₂O)₆³⁺ · 3NO₃⁻ · 3D₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.8937(14) Å |

| b | 9.6258(7) Å |

| c | 10.9127(7) Å |

| β | 95.66(1)° |

| Cell Volume | 1452.3(2) ų |

| Z (Formula units/cell) | 4 |

Molecular Structure and Coordination

The asymmetric unit of this compound nonahydrate contains one aluminum hexaaqua cation, [Al(D₂O)₆]³⁺, three nitrate anions (NO₃⁻), and three additional water molecules that are not directly coordinated to the aluminum ion. The aluminum ion is octahedrally coordinated by six water molecules.

Table of Selected Interatomic Distances and Angles

| Bond/Angle | Distance (Å) / Angle (°) (Average) |

| Al-O (coordinated water) | 1.879 |

| O-D (coordinated water) | 0.963 |

| O-D (uncoordinated water) | 0.965 |

| N-O (nitrate) | 1.253 |

| O-Al-O (cis) | 87.7 - 92.0 |

| O-Al-O (trans) | 177.3 - 179.1 |

| O-N-O (nitrate) | 119.2 - 120.5 |

Experimental Protocols

Crystal Growth and Preparation: Single crystals of deuterated this compound nonahydrate were grown by slow evaporation from a solution of the salt in heavy water (D₂O) at room temperature. The use of the deuterated compound is a standard practice in neutron diffraction to minimize incoherent scattering from hydrogen atoms, thereby improving the quality of the diffraction data.

Neutron Diffraction Data Collection: A three-dimensional neutron diffraction dataset was collected at 295 K. The data were collected out to a sin(θ)/λ value of 0.69 Å⁻¹. A total of 4480 independent reflections were measured.

Structure Solution and Refinement: The initial atomic positions for the non-hydrogen atoms were determined from earlier X-ray diffraction work. These positions were then used as a starting point for the refinement against the neutron diffraction data. The structure was refined using least-squares methods, which included the positions and anisotropic thermal parameters for all atoms. The final refinement resulted in a weighted R-value (Rw(F²)) of 0.069 for all reflections.

Visualizations

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Aluminum Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminum nitrate, with a primary focus on its nonahydrate form (Al(NO₃)₃·9H₂O). The process is critical in various industrial applications, including the synthesis of high-purity alumina (Al₂O₃), which serves as a vital catalyst, catalyst support, and ceramic material. Understanding the intricate mechanisms, intermediate products, and reaction kinetics is paramount for controlling the physicochemical properties of the final alumina product.

Core Decomposition Mechanism

The thermal decomposition of this compound nonahydrate is a multi-stage process that involves dehydration, hydrolysis, and the eventual formation of aluminum oxide. The process is complex and can proceed through various parallel or sequential reactions depending on the experimental conditions, such as heating rate and atmosphere.

The decomposition begins with the melting of the hydrate at approximately 73.5°C, followed by a series of overlapping dehydration and hydrolysis steps.[1][2] The water of hydration plays a crucial role in the hydrolysis of the aluminum cation, leading to the formation of intermediate hydroxy nitrates. As the temperature increases, these intermediates further decompose, releasing water, nitric acid, and various nitrogen oxides. The final solid product, typically obtained at temperatures above 400°C, is amorphous alumina.[1][3]

The overall, simplified reaction for the thermal decomposition of anhydrous this compound is:

2Al(NO₃)₃(s) → Al₂O₃(s) + 6NO₂(g) + 1.5O₂(g) [4]

However, for the nonahydrate, the process is significantly more complex due to the presence of water.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from thermogravimetric (TG) and differential thermal analysis (DTA) of this compound nonahydrate.

Thermal Decomposition Stages of Al(NO₃)₃·9H₂O

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| Melting | ~70 - 80 | - | Melting of the crystalline hydrate.[1] |

| Stage 1: Dehydration & Initial Decomposition | < 220 | ~33.5 | Partial dehydration and hydrolysis, formation of hydroxy nitrate intermediates. Release of H₂O and some HNO₃.[1] |

| Stage 2: Main Decomposition | 220 - 450 | ~42.2 | Further decomposition of intermediates, significant release of HNO₃, NO₂, NO, N₂O, and H₂O. Formation of amorphous alumina.[1][5] |

| Final Product Formation | > 450 | - | Stable amorphous Al₂O₃. |

Note: The temperature ranges and mass loss percentages can vary depending on the heating rate and atmospheric conditions.

Gaseous Products of Decomposition

| Gaseous Product | Chemical Formula | Typical Percentage of Total Nitrogen Evolved (%) |

| Nitric Acid | HNO₃ | ~84.2 |

| Nitrogen Dioxide | NO₂ | ~7.1 |

| Nitric Oxide | NO | ~4.3 |

| Nitrous Oxide | N₂O | ~4.2 |

| Water | H₂O | Varies |

Source: Adams, A., & Romans, P. A. (1981). Analytical Methods for Determining Products From Thermal Decomposition of this compound Nonahydrate.[5]

Kinetic Parameters

| Decomposition Step | Activation Energy (Ea) |

| Initial Dehydration | 18 kJ/mol |

Source: El-Shereafy, E., et al. (1998). Mechanism of thermal decomposition and γ-pyrolysis of this compound nonahydrate.[6]

Experimental Protocols

The following section details the methodologies for the key experiments used to elucidate the thermal decomposition mechanism of this compound nonahydrate.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperature-dependent mass loss of this compound nonahydrate and identify the evolved gaseous products.

Methodology:

-

Sample Preparation: A sample of analytical grade Al(NO₃)₃·9H₂O is used. A small, accurately weighed sample (e.g., 20 mg) is placed in an alumina crucible.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) coupled to a quadrupole mass spectrometer is employed.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 5°C/min or 10°C/min, is applied.[1]

-

Temperature Range: The sample is heated from ambient temperature to approximately 500-600°C.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as a flow of inert gas (e.g., Argon) or in air.

-

Mass Spectrometer: The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) corresponding to the expected gaseous products: H₂O (18), NO (30), O₂ (32), N₂O (44), NO₂ (46), and HNO₃ (63).[1]

-

-

Data Analysis: The TGA curve provides the percentage of mass loss as a function of temperature. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. The mass spectrometer data provides ion current intensities for each m/z value as a function of temperature, allowing for the identification of the evolved gases at each decomposition stage.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of the initial material, intermediate products, and the final solid residue.

Methodology:

-

Sample Preparation: Samples of the initial Al(NO₃)₃·9H₂O are analyzed. To study intermediates and the final product, the decomposition is stopped at various temperatures (e.g., 120°C, 200°C, 400°C, 550°C) by holding the sample at that temperature for a set time (e.g., 1 hour) and then cooling it to room temperature.[1]

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.

-

Data Collection: The diffraction patterns are recorded over a 2θ range relevant for identifying aluminum compounds (e.g., 10-80°).

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample. The absence of sharp peaks in the final product indicates its amorphous nature.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Thermal decomposition pathway of Al(NO₃)₃·9H₂O.

Experimental Workflow

Caption: Workflow for analyzing this compound decomposition.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. US3366446A - Process for decomposition of this compound nonahydrate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Aqueous Solution Chemistry of Aluminum Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the behavior of aluminum nitrate in aqueous solutions. Understanding the dissolution, hydrolysis, and speciation of the aluminum ion is critical for its application in various fields, including catalyst development, water treatment, and particularly in the pharmaceutical industry, where aluminum compounds are utilized as vaccine adjuvants, astringents, and antacids.[1][2][3][4] This document details the complex equilibria, presents key quantitative data, outlines standard experimental protocols for characterization, and visualizes the fundamental chemical pathways.

Core Physicochemical Properties and Dissolution

This compound is a white, water-soluble salt that most commonly exists as the crystalline nonahydrate, Al(NO₃)₃·9H₂O.[5] It is a strong oxidizing agent and is highly hygroscopic, readily absorbing moisture from the air.[4][6] Upon dissolution in water, it completely dissociates into the aluminum cation (Al³⁺) and three nitrate anions (NO₃⁻).[6]

The balanced chemical equation for dissolution is: Al(NO₃)₃(s) + 6H₂O(l) → [Al(H₂O)₆]³⁺(aq) + 3NO₃⁻(aq)

In solution, the small, highly charged Al³⁺ cation is not a free ion; it coordinates with six water molecules to form the stable hexaaquaaluminum(III) complex ion, [Al(H₂O)₆]³⁺.[7] This hydrated complex is the primary starting species for the subsequent hydrolysis reactions that define the aqueous chemistry of aluminum.

Quantitative Data Summary

For ease of comparison, the fundamental properties, solubility, and critical hydrolysis constants for aqueous aluminum are summarized in the following tables.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Al(NO₃)₃ (anhydrous) Al(NO₃)₃·9H₂O (nonahydrate) |

| Molar Mass | 212.996 g/mol (anhydrous) 375.134 g/mol (nonahydrate)[5][8] |

| Appearance | White, crystalline, hygroscopic solid[5][8] |

| Melting Point | 73.9 °C (nonahydrate)[5][8] |

| Boiling Point | 150 °C (decomposes) (nonahydrate)[5] |

| Acidity (0.1 M solution) | pH ≈ 3.0 |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 mL) |

| Water | 20 | 73.9[5] |

| Water | 100 | 160[8] |

| Methanol | Ambient | 14.45[8] |

| Ethanol | Ambient | 8.63[8] |

| Ethylene Glycol | Ambient | 18.32[8] |

Table 3: Hydrolysis Equilibria of the Aqueous Al³⁺ Ion at 25 °C

This table presents the equilibrium reactions for the formation of various monomeric and polymeric aluminum hydroxo species. The equilibrium constant (log₁₀K) values are provided from established chemical thermodynamic databases.[9]

| Reaction | log₁₀K (at infinite dilution)[9] |

| Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | -4.98 ± 0.02 |

| Al³⁺ + 2H₂O ⇌ [Al(OH)₂]⁺ + 2H⁺ | -10.63 ± 0.09 |

| Al³⁺ + 3H₂O ⇌ Al(OH)₃(aq) + 3H⁺ | -15.99 ± 0.23 |

| Al³⁺ + 4H₂O ⇌ [Al(OH)₄]⁻ + 4H⁺ | -22.91 ± 0.10 |

| 2Al³⁺ + 2H₂O ⇌ [Al₂(OH)₂]⁴⁺ + 2H⁺ | -7.62 ± 0.11 |

| 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | -13.90 ± 0.12 |

| 13Al³⁺ + 32H₂O ⇌ [Al₁₃O₄(OH)₂₄]⁷⁺ + 32H⁺ | -100.03 ± 0.09 |

The Chemistry of Aluminum Hydrolysis and Speciation

The acidity of an this compound solution is a direct consequence of the hydrolysis of the [Al(H₂O)₆]³⁺ ion. The high positive charge of the central aluminum ion polarizes the O-H bonds of the coordinated water molecules, facilitating the release of a proton (H⁺) and lowering the solution's pH.[7] This process occurs in a stepwise manner and is highly dependent on pH, aluminum concentration, and temperature.

3.1 Monomeric and Oligomeric Species

At low pH (typically < 4), the dominant species is the hexaaqua ion, [Al(H₂O)₆]³⁺. As the pH increases, a series of deprotonation reactions occur, leading to the formation of monomeric hydroxo-complexes:

-

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺

-

[Al(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Al(OH)₂(H₂O)₄]⁺ + H₃O⁺

These monomeric species can then condense to form small polymers (oligomers), such as the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ and the trimer [Al₃(OH)₄(H₂O)₁₀]⁵⁺.[10][11]

3.2 Formation of Polymeric Aluminum and the Keggin Ion

With a further increase in pH (typically in the range of 4.5 to 5.5), a rapid polymerization process occurs, leading to the formation of larger, more complex polycations.[7][12] The most significant and well-characterized of these is the ε-Keggin ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ , commonly abbreviated as Al₁₃ .[10]

The Al₁₃ polycation has a unique cage-like structure, consisting of a central, tetrahedrally coordinated aluminum atom (AlO₄) surrounded by 12 octahedrally coordinated aluminum atoms (AlO₆).[11] The formation of Al₁₃ is a key intermediate step before the precipitation of solid aluminum hydroxide. Its controlled generation is crucial in applications like water treatment and the synthesis of pillared clays.[10][12]

3.3 Precipitation of Aluminum Hydroxide

As the pH rises above approximately 5.5-6.0, the solubility limit of aluminum is exceeded, and the polymeric species aggregate and precipitate out of solution as amorphous aluminum hydroxide, Al(OH)₃(s).[7][12] At very high pH (typically > 8), this precipitate can redissolve to form the soluble tetrahydroxoaluminate anion, [Al(OH)₄]⁻.[13]

References

- 1. htmcgroup.com [htmcgroup.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. spipharma.com [spipharma.com]

- 4. solechem.eu [solechem.eu]

- 5. Aluminium nitrate - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Analysis of Aluminum Nitrate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of aluminum nitrate compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a conceptual understanding of the principles behind each analytical method. This guide delves into Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) as applied to this compound, with a focus on its hydrated form, this compound nonahydrate (Al(NO₃)₃·9H₂O).

Introduction to the Spectroscopic Characterization of this compound

This compound is a versatile compound utilized in various fields, including as a precursor in the synthesis of alumina-based materials and as a component in catalysts. Its characterization is crucial for understanding its chemical state, coordination environment, and interactions in different matrices. Spectroscopic techniques offer powerful, non-destructive methods to probe the molecular and electronic structure of this compound. This guide will explore the application of four key spectroscopic methods, providing both theoretical background and practical insights.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups in a molecule. When applied to this compound, it provides information on the nitrate ions, water of hydration, and Al-O bonds.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent bonds and overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for analyzing solid and liquid samples is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. A background spectrum of the clean ATR crystal (typically diamond or germanium) is collected to account for atmospheric and instrumental interferences.

-

Sample Preparation: For solid this compound nonahydrate, a small amount of the crystalline powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: A pressure clamp is applied to ensure firm contact between the sample and the crystal. The sample spectrum is then collected. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are often co-added to improve the signal-to-noise ratio.[1]

-

Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned with a suitable solvent (e.g., deionized water or ethanol) and a soft, non-abrasive wipe.

Data Presentation: IR Spectral Data for this compound

The IR spectrum of this compound is characterized by several key absorption bands.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Assignment |

| ν(O-H) | ~3200-3500 (broad) | Stretching vibrations of coordinated and lattice water molecules. |

| 2ν₂(NO₃⁻) | ~1638 | Overtone of the ν₂ bending mode of the nitrate ion. |

| ν₃(NO₃⁻) | ~1385 | Asymmetric stretching of the nitrate ion.[2] |

| ν₁(NO₃⁻) | ~1045 | Symmetric stretching of the nitrate ion (often weak in IR). |

| ν(Al-O) | ~600-800 | Stretching vibrations of the Al-O bonds in the hydrated aluminum complex. |

Note: The exact peak positions can vary depending on the sample's physical state (solid, aqueous solution) and the degree of hydration.

Visualization: IR Spectroscopy Workflow

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Principles of Raman Spectroscopy

Raman spectroscopy involves irradiating a sample with a monochromatic laser beam. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts are related to the vibrational modes of the molecules in the sample.

Experimental Protocol: Aqueous Solution Raman Spectroscopy

-

Sample Preparation: Aqueous solutions of this compound are prepared at various concentrations using deionized water. The solutions are placed in a quartz cuvette.

-

Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the sample in the cuvette.

-

Data Acquisition: The scattered light is collected, typically at a 90° angle to the incident beam, and directed to a detector. The spectrum is recorded over a specific wavenumber range. For aqueous solutions, it is important to acquire a spectrum of the solvent (water) for background subtraction.

-

Data Processing: The solvent spectrum is subtracted from the sample spectrum to isolate the Raman signals of the this compound species.

Data Presentation: Raman Spectral Data for Aqueous this compound

In aqueous solutions, this compound exists as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, and free nitrate ions.

| Vibrational Mode | **Raman Shift (cm⁻¹) ** | Assignment |

| ν₁(NO₃⁻) | ~1051 | Symmetric stretch of the nitrate ion (strong, polarized).[3] |

| ν₄(NO₃⁻) | ~720 | In-plane deformation of the nitrate ion.[3][4] |

| ν₁(a₁g) of [Al(H₂O)₆]³⁺ | ~525 | Symmetric Al-O stretch of the hexaaquaaluminum(III) ion (weak, polarized).[5][6] |

| ν₂(e_g) of [Al(H₂O)₆]³⁺ | ~438 | Al-O bending mode (depolarized).[5][6] |

| ν₅(f₂g) of [Al(H₂O)₆]³⁺ | ~332 | Al-O bending mode (depolarized).[5][6] |

Note: The ν₃ asymmetric stretch of the nitrate ion around 1350-1410 cm⁻¹ is also observed in the Raman spectrum, often as a broad, complex band.[3][4]

Visualization: Raman Spectroscopy Experimental Setup

Caption: A schematic diagram of a typical Raman spectroscopy setup for liquid samples.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR spectroscopy is a powerful technique for probing the coordination environment of aluminum atoms. It provides information on the symmetry and nature of the species in solution and in the solid state.

Principles of 27Al NMR

27Al is a quadrupolar nucleus with a nuclear spin of 5/2. The chemical shift of the 27Al nucleus is highly sensitive to its local electronic environment. Symmetrical environments, such as the octahedral [Al(H₂O)₆]³⁺, give rise to sharp signals, while less symmetrical environments result in broader signals.[7]

Experimental Protocol: 27Al NMR of Aqueous Solutions

-

Sample Preparation: A solution of this compound is prepared in D₂O (deuterium oxide) to provide a lock signal for the NMR spectrometer. An external standard, such as a sealed capillary containing a known aluminum compound (e.g., Al(NO₃)₃ in D₂O), is often used for chemical shift referencing.[8]

-

Instrument Setup: A high-field NMR spectrometer is used. The probe is tuned to the 27Al frequency.

-

Data Acquisition: A simple one-pulse experiment is typically sufficient. Due to the quadrupolar nature of 27Al, relaxation times can be short, allowing for rapid data acquisition. Key parameters to set include the pulse width, acquisition time, and recycle delay.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the external standard.

Data Presentation: 27Al NMR Chemical Shifts

The chemical shift of 27Al in this compound solutions is indicative of the coordination environment.

| Aluminum Species | Coordination | Typical 27Al Chemical Shift (ppm) |

| [Al(H₂O)₆]³⁺ | Octahedral | 0 |

| Al₁₃ Keggin ion | Tetrahedral (central Al) and Octahedral | ~62.5 (tetrahedral) |

| Monomeric and Polymeric Al-hydroxo species | Varies | Broad signals in the 0-10 ppm range |

Note: The chemical shift of [Al(H₂O)₆]³⁺ is defined as 0 ppm and is often used as a reference.[8][9] The formation of other species depends on the pH and concentration of the solution.

Visualization: Hydrolysis and Polymerization of [Al(H₂O)₆]³⁺

Caption: A simplified pathway for the hydrolysis and polymerization of the hexaaquaaluminum(III) ion.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Principles of XPS

XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Small shifts in the binding energies (chemical shifts) provide information about the chemical state of the elements.

Experimental Protocol: XPS Analysis of this compound

-

Sample Preparation: A solid sample of this compound is mounted on a sample holder using double-sided adhesive tape. The sample should be as flat as possible. For powdered samples, it is often pressed into a pellet. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Instrument Setup: A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used. The analyzer is set to the desired pass energy, which determines the energy resolution.

-

Data Acquisition: A survey scan is first performed to identify all the elements present on the surface. High-resolution scans are then acquired for the specific elements of interest (Al 2p, O 1s, N 1s). A low-energy electron flood gun may be used to compensate for surface charging in insulating samples.

-

Data Processing: The spectra are corrected for charging by referencing the C 1s peak (adventitious carbon) to 284.8 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species.

Data Presentation: XPS Binding Energies for this compound

The binding energies of the core levels in this compound provide information about its chemical state.

| Core Level | Typical Binding Energy (eV) | Assignment |

| Al 2p | ~74.2 - 74.8 | Al³⁺ in an oxygen environment.[10] |

| O 1s | ~531.8 - 532.5 | Oxygen in nitrate (NO₃⁻) and hydroxyl/water groups.[10] |

| N 1s | ~407.1 - 407.7 | Nitrogen in the nitrate ion (NO₃⁻).[11] |

Note: Binding energies can be influenced by surface contamination, hydration state, and the specific instrument calibration.

Visualization: XPS Analysis Workflow

Caption: A general workflow for the XPS analysis of a solid sample.

Conclusion

The spectroscopic analysis of this compound compounds through IR, Raman, 27Al NMR, and XPS provides a multi-faceted understanding of their structure, bonding, and chemical environment. Each technique offers unique insights, and a combined analytical approach is often most powerful. This guide has provided the core methodologies and representative data to aid researchers in the application of these techniques for the comprehensive characterization of this compound and related materials. The provided workflows and data tables serve as a practical reference for experimental design and data interpretation in academic and industrial research settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aluminium(III) hydration in aqueous solution. A Raman spectroscopic investigation and an ab initio molecular orbital study of aluminium(III) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 8. NMR Periodic Table: Aluminium NMR [imserc.northwestern.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

solubility of aluminum nitrate in organic solvents

An In-depth Technical Guide to the Solubility of Aluminum Nitrate in Organic Solvents

Introduction

This compound, Al(NO₃)₃, is an inorganic salt of aluminum and nitric acid that is commonly found as a white, crystalline solid.[1][2] It most often exists as the hydrate, this compound nonahydrate, Al(NO₃)₃·9H₂O.[3][2][4] This compound is a strong oxidizing agent and is utilized in a variety of industrial applications, including leather tanning, as a corrosion inhibitor, in petroleum refining, and as a nitrating agent in organic synthesis.[4]

The solubility of this compound in non-aqueous, organic solvents is a critical parameter for researchers, scientists, and drug development professionals. This property governs its utility as a catalyst, a precursor for material synthesis (such as alumina-based nanomaterials), and in extraction processes.[5][6] Understanding its behavior in organic media is essential for designing and optimizing chemical reactions, developing new materials, and for applications such as the extraction of actinide elements.[4] This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details common experimental protocols for its determination, and illustrates the underlying chemical processes.

Quantitative Solubility Data

This compound is generally soluble in polar organic solvents.[1][7] The quantitative solubility, however, varies significantly depending on the specific solvent. The data compiled from various sources is summarized in the table below. It is important to note that most readily available data pertains to the hydrated form, typically the nonahydrate.

| Organic Solvent | Formula | Solubility ( g/100 mL) | Notes |

| Methanol | CH₃OH | 14.45[1][4][8] | - |

| Ethanol | C₂H₅OH | 8.63[1][3][4][8] | Described as "weakly soluble" or "very soluble" in some sources.[9] |

| Ethylene Glycol | C₂H₆O₂ | 18.32[1][3][4][8] | - |

| Acetone | C₃H₆O | Soluble[1][5][7][10] | Some sources indicate it is "slightly" or "very slightly" soluble.[10][11] |

| Ethyl Acetate | C₄H₈O₂ | Almost Insoluble | - |

| Pyridine | C₅H₅N | Almost Insoluble[12] | - |

Experimental Protocols for Solubility Determination

Determining the solubility of an inorganic salt like this compound in an organic solvent requires a precise and controlled methodology. The general principle involves creating a saturated solution at a specific temperature and then accurately measuring the concentration of the dissolved solute. Common methods employed include gravimetric, spectroscopic, and chromatographic techniques.[13][14]

General Experimental Protocol (Equilibrium Method)

This protocol outlines a standard procedure for determining solubility. Given that this compound is hygroscopic (readily absorbs moisture from the air), it is crucial to conduct these experiments in a moisture-free environment, such as in a glovebox or using a Schlenk line.[1][13][14]

1. Sample Preparation:

- An excess amount of anhydrous or a specific hydrate of this compound is added to a known volume or mass of the organic solvent in a sealed vessel.

- The use of excess solute ensures that the resulting solution is saturated.[13]

2. Equilibration:

- The suspension is agitated, typically by stirring or shaking, at a constant, controlled temperature for a prolonged period.

- An equilibration time of 20 hours or more is often sufficient to ensure that a true equilibrium between the solid solute and the dissolved solute is reached.[13][14]

3. Sample Separation:

- Once equilibrium is achieved, the undissolved solid must be separated from the saturated liquid phase.

- This is typically done by centrifugation followed by careful decantation or by filtering the solution using a syringe filter suitable for the solvent being used. This step must be performed quickly and while maintaining the constant temperature to prevent any change in solubility.

4. Concentration Analysis:

- The concentration of this compound in the clear, saturated solution is then determined. Several analytical techniques can be employed:

- Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is carefully evaporated. The mass of the remaining dry this compound is then measured. This method is straightforward but requires that the salt is not volatile and does not decompose upon heating.

- High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for measuring the concentration of the solute.[13][14] A small, precise volume of the saturated solution is injected into the HPLC system to determine the concentration of the nitrate or aluminum ions.

- Headspace Gas Chromatography (HSGC): This is an indirect method where a small amount of a volatile compound is added to the solution. The vapor-liquid equilibrium of this volatile species changes based on the salt concentration in the liquid phase. The solubility can be determined by identifying the breakpoint on the equilibrium curve, which corresponds to the saturation point.

5. Calculation of Solubility:

- The solubility is then calculated and expressed in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualization of Key Processes

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above for determining the solubility of this compound in an organic solvent.

Dissociation in Polar Organic Solvents

When dissolved in a polar organic solvent, this compound, being an ionic salt, dissociates into its constituent ions: the aluminum cation (Al³⁺) and three nitrate anions (NO₃⁻).[15] This process is analogous to its dissolution in water. The solvent molecules surround and stabilize these ions, a process known as solvation. The extent of dissociation and solvation is a key factor influencing the solubility of the salt in a given solvent.

Conclusion

The is a fundamental property that dictates its application in various scientific and industrial fields. It exhibits good solubility in polar solvents like methanol and ethylene glycol, with more moderate solubility in ethanol. While generally described as soluble in acetone, the quantitative extent can vary. A systematic experimental approach, conducted under controlled, anhydrous conditions, is essential for obtaining reliable and reproducible solubility data. The underlying principle of its solubility in these media is its dissociation into solvated ions, a process critical for its role in chemical reactions and material synthesis. This guide provides the foundational data and procedural knowledge necessary for professionals working with this versatile compound in non-aqueous systems.

References

- 1. ALUMINIUM NITRATE - Ataman Kimya [atamanchemicals.com]

- 2. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. Aluminium nitrate - Wikipedia [en.wikipedia.org]

- 4. best this compound nonahydrate Crystalline - FUNCMATER [funcmater.com]

- 5. This compound [chembk.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound | 13473-90-0 [chemicalbook.com]

- 8. This compound | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 9. This compound | Formula, Solubility & Properties | Study.com [study.com]

- 10. chembk.com [chembk.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. This compound | Al(NO3)3 | CID 26053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

Physicochemical Properties of Aluminum Nitrate Nonahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O). The information presented herein is intended to support research, scientific, and drug development applications by offering detailed data, experimental methodologies, and visual representations of key chemical processes.

Core Physicochemical Data

This compound nonahydrate is a white, crystalline solid that is highly soluble in water.[1] It is a strong oxidizing agent with a range of applications, including in catalysis, as a nitrating agent, and in the production of alumina.[1][2] The quantitative physicochemical properties of this compound nonahydrate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | Al(NO₃)₃·9H₂O | [2][3] |

| Molecular Weight | 375.13 g/mol | [3][4] |

| Appearance | White, hygroscopic crystals or crystalline powder | [2][3] |

| Melting Point | 72.8 - 73.9 °C | [2][3][5] |

| Boiling Point | 135 - 150 °C (decomposes) | [2][3][6][7] |

| Decomposition Temperature | 150 - 200 °C | [8] |

| Density | 1.72 g/cm³ | [2][7][9] |

| Bulk Density | 880 kg/m ³ | [10] |

| Solubility in Water | 67.3 g/100 mL | [2][7] |

| 73.9 g/100 mL at 20 °C | [7] | |

| 63.7 g/100 mL at 25 °C | ||

| 419 g/L at 20 °C | [8] | |

| Solubility in Other Solvents | Soluble in acetone and alcohols | [1][11] |

| Methanol: 14.45 g/100 mL | [2][7] | |

| Ethanol: 8.63 g/100 mL | [2][7] | |

| pH of Aqueous Solution | 2.0 - 4.0 (50 g/L at 20 °C) | [10][12] |

| 2.5 - 3.5 (50 g/L at 25 °C) | [3][9][13] |

Thermal Decomposition Pathway

Upon heating, this compound nonahydrate undergoes a multi-step decomposition process. Initially, the hydrated water is evolved, followed by the decomposition of the nitrate salt to form aluminum oxide, nitrogen dioxide, and oxygen.[14][15] This process is critical for applications involving the synthesis of alumina and other aluminum compounds.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound nonahydrate.

Determination of Melting Point

The melting point of this compound nonahydrate can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound nonahydrate is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Density

The density of this compound nonahydrate crystals can be determined using the liquid displacement method.[16][17][18]

Methodology:

-

The mass of a dry pycnometer (a flask of known volume) is accurately measured.

-

The pycnometer is filled with a non-reactive liquid of known density (e.g., toluene) in which this compound is insoluble, and the total mass is measured.

-

The pycnometer is emptied and dried, and a known mass of this compound nonahydrate crystals is added.

-

The non-reactive liquid is added to the pycnometer containing the crystals until it is full, and the total mass is measured.

-

The density of the this compound nonahydrate is calculated using the formula: ρ = (m_sample * ρ_liquid) / (m_pycnometer+liquid - m_pycnometer+sample+liquid + m_sample)

Determination of Solubility in Water

The solubility of this compound nonahydrate in water can be determined by preparing a saturated solution at a specific temperature and measuring the concentration of the dissolved salt.[19][20]

Methodology:

-

An excess amount of this compound nonahydrate is added to a known volume of deionized water in a temperature-controlled water bath.

-

The solution is stirred for a sufficient time to ensure equilibrium is reached and a saturated solution is formed.

-

A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.

-

The withdrawn sample is weighed, and then the water is evaporated by heating in an oven until a constant weight of the dry salt is obtained.

-

The solubility is calculated as the mass of the dissolved salt per 100 mL of water.

Determination of pH of Aqueous Solution

The pH of an aqueous solution of this compound nonahydrate is determined using a calibrated pH meter.[21][22][23]

Methodology:

-

A solution of a specific concentration (e.g., 50 g/L) is prepared by dissolving a known mass of this compound nonahydrate in a known volume of deionized water.

-

The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

The calibrated pH electrode is rinsed with deionized water and then immersed in the prepared this compound nonahydrate solution.

-

The pH reading is allowed to stabilize before being recorded. The hydrolysis of the Al³⁺ ion in water results in an acidic solution.[12]

References

- 1. 硝酸铝 九水合物 99.99% (trace metals basis) | Sigma-Aldrich [sigmaaldrich.com]

- 2. best this compound nonahydrate Crystalline - FUNCMATER [funcmater.com]

- 3. 7784-27-2 CAS | ALUMINIUM NITRATE NONAHYDRATE | Metallic Salts (Metal Salts) | Article No. 00927 [lobachemie.com]

- 4. This compound nonahydrate | AlH18N3O18 | CID 24567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 13473-90-0 [chemicalbook.com]

- 7. Aluminium nitrate - Wikipedia [en.wikipedia.org]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. 硝酸铝 九水合物 99.99% (trace metals basis) | Sigma-Aldrich [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Aluminium nitrate nonahydrate [chembk.com]

- 12. Aluminium nitrate nonahydrate | 7784-27-2 [chemicalbook.com]

- 13. 硝酸铝 九水合物 ACS reagent, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 17. wjec.co.uk [wjec.co.uk]

- 18. kbcc.cuny.edu [kbcc.cuny.edu]

- 19. scribd.com [scribd.com]

- 20. fountainheadpress.com [fountainheadpress.com]

- 21. departments.johnabbott.qc.ca [departments.johnabbott.qc.ca]

- 22. study.com [study.com]

- 23. Calculating pH of Salt Solutions | CHEM101 ONLINE: General Chemistry [courses.lumenlearning.com]

An In-depth Technical Guide to the Hydrolysis of Aluminum Nitrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of aluminum nitrate in aqueous solutions. Aluminum's aqueous chemistry is complex and plays a critical role in various fields, from water purification and materials science to pharmaceuticals and toxicology. Understanding the formation of various monomeric and polymeric aluminum species is essential for controlling processes and predicting outcomes in these applications. This document details the reaction pathways, quantitative parameters, and key experimental methodologies used to study this intricate system.

The Chemistry of this compound Hydrolysis

When this compound, a salt of a strong acid (nitric acid) and a weak base (aluminum hydroxide), is dissolved in water, the aluminum ion (Al³⁺) undergoes extensive hydrolysis.[1][2] The nitrate ion (NO₃⁻) is a spectator ion and does not significantly participate in the hydrolysis reactions.

In aqueous solution, the Al³⁺ ion exists as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.[3][4][5] The high positive charge and small ionic radius of the aluminum ion polarize the coordinated water molecules, making them more acidic than bulk water. This leads to a series of stepwise deprotonation reactions, resulting in the formation of various monomeric and, subsequently, polymeric hydroxo-aluminum species.[3][5][6] The overall process contributes to a decrease in the pH of the solution.[1]

Monomeric Aluminum Species

The initial hydrolysis step involves the donation of a proton from a coordinated water molecule to a solvent water molecule, forming a hydronium ion (H₃O⁺).[7] This equilibrium reaction can be represented as:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺[4][5]

This first hydrolysis product, the pentaaquahydroxoaluminum(III) ion, is the predominant monomeric species at low pH values. As the pH increases, further deprotonation occurs, leading to the formation of other monomeric species such as [Al(H₂O)₄(OH)₂]⁺ and the neutral, sparingly soluble aluminum hydroxide, Al(OH)₃.[2][4][8] At high pH, the amphoteric nature of aluminum hydroxide leads to the formation of the soluble tetrahydroxoaluminate(III) ion, [Al(OH)₄]⁻.

Polymeric Aluminum Species

With increasing aluminum concentration and pH, the monomeric hydroxo complexes undergo polymerization to form a variety of polynuclear species. These reactions involve the formation of olation bridges (Al-OH-Al) and, subsequently, oxolation bridges (Al-O-Al).

Key polymeric species that have been identified include:

-

Dimeric and Trimeric Species: Such as [Al₂(OH)₂(H₂O)₈]⁴⁺ and [Al₃(OH)₄(H₂O)₉]⁵⁺.[8][9][10]

-

The Keggin Ion (Al₁₃): A well-characterized and highly stable polyoxocation with the formula [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺.[1][11][12][13] This species is of significant interest due to its high charge and stability, making it an effective coagulant.[11]

-

Larger Polymeric Species (e.g., Al₃₀): Under certain conditions, even larger and more complex polymers can form.[11][14]

The distribution of these various aluminum species is highly dependent on factors such as pH, aluminum concentration, temperature, and the presence of other coordinating ligands in the solution.

Quantitative Data on Aluminum Hydrolysis

The speciation of aluminum in aqueous solutions is governed by a series of equilibrium constants. The following tables summarize key quantitative data related to the hydrolysis of the aluminum ion.

Table 1: Stepwise Hydrolysis Constants for Monomeric Aluminum Species at 298 K

| Hydrolysis Reaction | log K (at infinite dilution) | Reference |

| Al³⁺ + H₂O ⇌ Al(OH)²⁺ + H⁺ | -4.98 ± 0.02 | [15] |

| Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺ | -10.63 ± 0.09 | [15] |

| Al³⁺ + 3H₂O ⇌ Al(OH)₃(aq) + 3H⁺ | -15.99 ± 0.23 | [15] |

| Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺ | -22.91 ± 0.10 | [15] |

Table 2: Formation Constants for Polymeric Aluminum Species at 298 K

| Formation Reaction | log K (at infinite dilution) | Reference |

| 2Al³⁺ + 2H₂O ⇌ Al₂(OH)₂⁴⁺ + 2H⁺ | -7.62 ± 0.11 | [15] |

| 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | -13.90 ± 0.12 | [15] |

| 13Al³⁺ + 28H₂O ⇌ Al₁₃O₄(OH)₂₄⁷⁺ + 32H⁺ | -100.03 ± 0.09 | [15] |

Table 3: Acid Dissociation Constant (pKa) for the Hexaaquaaluminum(III) Ion

| Ion | pKa | Reference |

| [Al(H₂O)₆]³⁺ | 4.85 | [16] |

Experimental Protocols for Studying Aluminum Hydrolysis

A variety of analytical techniques are employed to investigate the complex hydrolysis of this compound. Below are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a fundamental method for determining the formation constants of aluminum hydroxo complexes.[10][17]

Objective: To determine the average number of hydroxide ions bound per aluminum ion as a function of pH.

Materials:

-

This compound solution of known concentration.

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free).

-

Inert electrolyte solution (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength.

-

pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).[18][19]

-

Thermostatted reaction vessel.

-

Automatic burette.

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Place a known volume of the this compound solution and the inert electrolyte into the thermostatted reaction vessel.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titrate the this compound solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition, allowing the system to reach equilibrium.[20][21]

-

Continue the titration until a significant change in pH is observed, indicating the precipitation of aluminum hydroxide.

-

The data of pH versus the volume of NaOH added is used to calculate the formation constants of the various hydroxo-aluminum species using appropriate software.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful, non-destructive technique for identifying and quantifying the different aluminum species present in a solution.[2][8][22][23]

Objective: To identify the various monomeric and polymeric aluminum species in solution based on their distinct chemical shifts.

Materials:

-

This compound solutions prepared at different concentrations and pH values.

-

D₂O for locking the magnetic field.

-

NMR spectrometer equipped with a broadband probe tunable to the ²⁷Al frequency.

Procedure:

-

Prepare a series of this compound solutions at the desired concentrations and adjust the pH to the target values.

-

Add a small amount of D₂O to each sample for the NMR lock.

-

Acquire the ²⁷Al NMR spectra at a constant temperature. Typical parameters include a 90° pulse width and a relaxation delay optimized for quantitative analysis.

-

Process the spectra, including Fourier transformation, phasing, and baseline correction.

-

Identify the different aluminum species based on their characteristic chemical shifts. For example, [Al(H₂O)₆]³⁺ typically resonates around 0 ppm, while the tetrahedral aluminum in the Keggin ion (Al₁₃) appears at approximately 62.5 ppm.[8] Other polymeric species will have distinct chemical shifts.

-

Integrate the peaks to determine the relative concentrations of the different species.

Synthesis of Aluminum Hydroxide from this compound

This protocol describes a common method for the preparation of aluminum hydroxide via precipitation.[24][25][26]

Objective: To synthesize aluminum hydroxide by reacting this compound with a base.

Materials:

-

This compound nonahydrate (Al(NO₃)₃·9H₂O).

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution.

-

Deionized water.

-

Beakers, magnetic stirrer, and filtration apparatus.

Procedure:

-

Dissolve a known amount of this compound nonahydrate in deionized water to prepare a solution of the desired concentration.

-

While stirring vigorously, slowly add the base solution (e.g., 1 M NaOH) dropwise to the this compound solution.

-

A gelatinous white precipitate of aluminum hydroxide will form.[24]

-

Monitor the pH of the solution and continue adding the base until the desired pH for precipitation is reached (typically between 6 and 8).

-

Age the precipitate in the mother liquor for a specified time, if required, to control the crystalline phase.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any soluble salts.

-

Dry the resulting aluminum hydroxide in an oven at a controlled temperature (e.g., 110 °C).[24]

Visualizing Hydrolysis Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the complex relationships in aluminum hydrolysis and a typical experimental workflow.

Caption: Stepwise hydrolysis and polymerization pathway of the aluminum ion.

Caption: A typical experimental workflow for studying aluminum hydrolysis.

References

- 1. Formation mechanism of an Al13 Keggin cluster in hydrated layered polysilicates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aluminium - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations [mdpi.com]

- 11. Research Progress on the Hydrolysis-Polymerization Forms and Mechanisms of Aluminum [yyhx.ciac.jl.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cost-nectar.eu [cost-nectar.eu]

- 16. chem.tamu.edu [chem.tamu.edu]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. youtube.com [youtube.com]

- 20. Determination of Aluminum in Solution by Potentiometric Titration - STEMart [ste-mart.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. prepchem.com [prepchem.com]

- 25. US4105579A - Process for producing pharmaceutical grade aluminum hydroxide gels - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

Aluminum Nitrate as a Lewis Acid in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum nitrate, particularly in its nonahydrate form (Al(NO₃)₃·9H₂O), serves as a cost-effective, efficient, and environmentally benign Lewis acid catalyst in a variety of organic transformations. Its utility is pronounced in the synthesis of nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the applications of this compound as a Lewis acid catalyst, with a focus on key reactions such as the Biginelli reaction, synthesis of bis(indolyl)methanes, and its potential role in other fundamental organic reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in a research and development setting.

Introduction to this compound as a Lewis Acid

While stronger Lewis acids like aluminum chloride (AlCl₃) are more traditionally employed in organic synthesis, this compound offers several advantages, including lower cost, easier handling, and reduced toxicity. In solution, particularly in the presence of protic solvents, the aluminum ion exists as the hexaaqua complex, [Al(H₂O)₆]³⁺. The high positive charge of the aluminum ion polarizes the coordinated water molecules, increasing their acidity and enabling the complex to act as a Brønsted acid. Furthermore, the aluminum center itself can coordinate with lone pairs of electrons from carbonyl groups and other Lewis bases, thereby activating them towards nucleophilic attack. This dual catalytic nature makes this compound a versatile catalyst in various condensation and substitution reactions.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound has proven to be a valuable catalyst in this domain.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound nonahydrate efficiently catalyzes this reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[1]

The proposed mechanism for the this compound-catalyzed Biginelli reaction involves the initial activation of the aldehyde by the Lewis acidic aluminum center. This is followed by the formation of an acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-dicarbonyl compound and subsequent cyclization with urea.[1][2]

The efficiency of this compound as a catalyst in the Biginelli reaction is demonstrated by the high yields obtained for a variety of substrates under both reflux and solvent-free conditions.[1]

| Entry | Aldehyde (R) | β-Dicarbonyl | Time (min) | Yield (%) (Solvent-Free) |

| 1 | C₆H₅ | Ethyl acetoacetate | 30 | 97 |

| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | 25 | 95 |

| 3 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | 20 | 98 |

| 4 | 4-CH₃O-C₆H₄ | Ethyl acetoacetate | 40 | 94 |

| 5 | C₆H₅ | Acetylacetone | 35 | 92 |

-

A mixture of an aldehyde (2 mmol), a β-dicarbonyl compound (2 mmol), urea (3 mmol), and this compound nonahydrate (0.3 mmol, 112 mg) is heated at 80°C for the specified time (see table above).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, hot ethanol (5 mL) is added to the reaction mixture.

-

Upon cooling, the product crystallizes from the solution.

-

The solid product is collected by filtration, washed with cold ethanol (3 x 5 mL), and dried under vacuum to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are another class of biologically active compounds. This compound has been reported as an efficient catalyst for the electrophilic substitution reaction of indoles with various aromatic aldehydes to produce the corresponding bis(indolyl)methanes in high yields at room temperature.[1]

-

To a solution of indole (2 mmol) and an aromatic aldehyde (1 mmol) in acetonitrile (10 mL), a catalytic amount of this compound nonahydrate is added.

-

The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the pure bis(indolyl)methane.

Other Lewis Acid Catalyzed Reactions

While the use of this compound is well-documented for the synthesis of certain nitrogen-containing heterocycles, its application in other classical Lewis acid-catalyzed reactions is less common compared to stronger Lewis acids like AlCl₃.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the formation of carbon-carbon bonds to an aromatic ring. The reaction is typically catalyzed by strong Lewis acids like AlCl₃. While this compound is a Lewis acid, its catalytic efficacy in this reaction is not widely reported, likely due to its lower Lewis acidity compared to aluminum chloride.

The mechanism involves the activation of an acyl halide or anhydride by the Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

-

Anhydrous aluminum chloride (1.1 equiv) and a dry solvent (e.g., dichloromethane) are placed in a round-bottomed flask under an inert atmosphere.

-

The mixture is cooled in an ice bath.

-

The acyl chloride (1.1 equiv) is added dropwise to the cooled suspension.

-

The aromatic compound (1.0 equiv) is then added dropwise, maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While Lewis acids can catalyze this reaction, the use of this compound is not extensively documented. However, this compound nonahydrate has been reported to catalyze the one-pot Mannich reaction, which involves the formation of β-amino carbonyl compounds.[3]

Conclusion

This compound nonahydrate is a valuable Lewis acid catalyst for a range of organic transformations, particularly in the synthesis of nitrogen-containing heterocycles like 3,4-dihydropyrimidin-2(1H)-ones and bis(indolyl)methanes. Its advantages of being inexpensive, easy to handle, and environmentally friendly make it an attractive alternative to more conventional and hazardous Lewis acids. While its application in classical reactions like Friedel-Crafts acylation and Michael additions is not as widespread, its demonstrated efficacy in multicomponent reactions highlights its potential for further exploration in the development of efficient and sustainable synthetic methodologies for drug discovery and development. Researchers are encouraged to explore the full potential of this versatile catalyst in a broader range of organic reactions.

References

Safety Precautions for Handling Aluminum Nitrate in the Lab: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling and use of aluminum nitrate in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment. This compound, while utilized in various applications including as a nitrating agent and in the extraction of uranium, presents significant hazards if not handled correctly.[1] It is a strong oxidizing agent and can cause serious eye damage, skin irritation, and may be harmful if swallowed.[2][3][4]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate storage conditions, and planning emergency responses.

| Property | Value |

| Molecular Formula | Al(NO₃)₃ |

| Appearance | White crystalline solid[5][6] |

| Odor | Odorless[2] |

| Melting Point | 73 °C / 163.4 °F[2] |

| Decomposition Temperature | 150 °C[6][7] |

| Solubility | Highly soluble in cold water; decomposes in hot water.[3][6] Soluble in methanol, ethanol, acetone, and ethylene glycol.[7][8] |

| pH | 2.5-3.5 (5% aqueous solution)[2] |

| Specific Gravity | >1[1] |

| Oral LD50 (rat) | 3,671 mg/kg[4] |

Hazard Identification and Mitigation

This compound is classified as a hazardous substance. The primary hazards are its oxidizing nature and its potential to cause skin and eye irritation.[3][4][9]

Health Hazards

-

Eye Contact: Causes serious eye damage and irritation.[2][3][10]

-

Ingestion: May be harmful if swallowed.[3][10] Ingestion of large amounts can lead to gastrointestinal irritation.[10]

-

Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[4]

Fire and Explosion Hazards

-

Oxidizer: this compound is a strong oxidizing agent and may intensify fire.[3][4][6] It can accelerate the burning of combustible materials.[5][11]

-

Explosion Risk: While noncombustible, prolonged exposure to heat or fire may result in an explosion.[5][11] Mixtures with certain organic compounds or reducing agents can be explosive.[1][11]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, a combination of engineering controls and appropriate personal protective equipment must be utilized.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[10] Local exhaust ventilation or a fume hood should be used to keep airborne concentrations below exposure limits.[9][12]

-

Eyewash Stations and Safety Showers: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of where this compound is handled.[10][12][13]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][4][14]

-

Skin Protection: Wear protective gloves (e.g., PVC or rubber) and a lab coat.[1][14]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[13][14]

The following diagram illustrates the standard workflow for donning and doffing PPE when working with this compound.

Experimental Protocols

Safe Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

-

Take precautions to avoid mixing with combustible materials.[3][9]

-

Wash hands thoroughly after handling.[3]

Storage Protocols

-

Store away from incompatible substances and combustible materials.[3][9][10]

-

Store with other inorganic nitrates, amides, nitrites, and azides.[3]

Incompatible Materials

This compound is incompatible with a range of substances. Contact with these materials should be strictly avoided to prevent hazardous reactions.

| Incompatible Material Category | Examples |

| Combustible Materials | Wood, paper, oil[1][3][9] |

| Strong Reducing Agents | Phosphorous, tin(II) chloride[1][11] |

| Bases | Sodium hydroxide, potassium hydroxide[2] |

| Acids | Strong acids[2][3] |

| Finely Powdered Metals | Aluminum powder[1][3] |

| Organic Chemicals | Alkyl esters[1][3] |

| Cyanides, Thiocyanates, Isothiocyanates | [1][2] |

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Get medical attention if irritation persists.[3]

-

Ingestion: Do not induce vomiting.[10] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[10] Call a poison center or physician.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen.[14]

Spill Response

-

Ventilate the area of the spill.[3]

-

Wear appropriate personal protective equipment.[14]

-

For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container.[14]

-

For a large spill, keep the substance damp with a water spray to avoid dust formation.[14] Prevent entry into sewers or confined areas.[14]

-

Wash the spill site after material pickup is complete.[3]

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain. Contaminated packaging should be treated as the product itself.

Conclusion

The safe handling of this compound in a laboratory setting is achievable through a combination of a thorough understanding of its properties, the consistent use of engineering controls and personal protective equipment, and adherence to established safety protocols. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to mitigate the risks associated with the use of this chemical. Regular review of safety procedures and ongoing training are essential to maintaining a safe laboratory environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. columbuschemical.com [columbuschemical.com]

- 5. This compound | Al(NO3)3 | CID 26053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ALUMINIUM NITRATE - Ataman Kimya [atamanchemicals.com]

- 7. This compound [chembk.com]

- 8. This compound | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 14. oxfordlabchem.com [oxfordlabchem.com]

A Technical Guide to Aluminum Nitrate: Hydrated vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the properties, synthesis, and thermal behavior of aluminum nitrate in its common hydrated form (nonahydrate) versus its anhydrous form. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and process visualizations to support research and development activities.

Core Properties: A Comparative Analysis

This compound is a salt of aluminum and nitric acid that exists most commonly as a crystalline hydrate, specifically this compound nonahydrate (Al(NO₃)₃·9H₂O).[1][2] The anhydrous form, Al(NO₃)₃, is less common as it is difficult to obtain; the hydrated salt tends to decompose upon heating rather than simply losing its water of crystallization.[1] Both forms are white, crystalline solids and are highly soluble in water.[3]

Physical and Chemical Data

The fundamental properties of the anhydrous and nonahydrate forms of this compound are summarized below for direct comparison.

Table 1: Physical and Chemical Properties

| Property | This compound Anhydrous | This compound Nonahydrate |

| Chemical Formula | Al(NO₃)₃ | Al(NO₃)₃·9H₂O |

| Molar Mass | 212.996 g/mol [1][4] | 375.134 g/mol [1][4] |

| Appearance | White hygroscopic crystals/powder[1][3] | White, deliquescent crystalline solid[1][3] |

| Odor | Odorless[3] | Odorless when fresh[1] |

| Density | Not readily available | 1.72 g/cm³[1][3][4] |

| Melting Point | 66 °C (151 °F)[1][2][4] | 73.9 °C (165 °F)[1][2][4] |

| Boiling Point | 150 °C (302 °F), decomposes[3][4] | Decomposes upon heating[2][3][4][5] |

Table 2: Solubility Data

| Solvent | Solubility of Anhydrous ( g/100 mL) | Solubility of Nonahydrate ( g/100 mL) |

| Water | 60.0 @ 0 °C[1][2]73.9 @ 20 °C[1][2]160 @ 100 °C[1][2] | 67.3 @ unspecified temp.[1][2] |

| Methanol | 14.45[1][2] | 14.45[6] |

| Ethanol | 8.63[1][2] | 8.63[6] |

| Ethylene Glycol | 18.32[1][2] | 18.32[6] |

| Acetone | Soluble[7] | Soluble[8] |

Key Chemical Processes & Relationships

The relationship between the hydrated and anhydrous forms is primarily defined by the presence of water of crystallization, which significantly impacts thermal stability.

Thermal Decomposition Pathway

The thermal decomposition of this compound nonahydrate is a multi-stage process. It does not cleanly dehydrate to the anhydrous salt but instead undergoes a series of overlapping dehydration and hydrolytic decomposition steps, ultimately yielding amorphous alumina.[9] The process begins at temperatures between 150-200 °C, producing aluminum oxide, nitrogen dioxide, and oxygen.[1] Gaseous products identified during decomposition include H₂O, HNO₃, NO₂, NO, and N₂O.[10]

References

- 1. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. Aluminium nitrate - Wikipedia [en.wikipedia.org]

- 3. web.williams.edu [web.williams.edu]

- 4. scribd.com [scribd.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. youtube.com [youtube.com]

- 8. Sciencemadness Discussion Board - Aluminium Nitrate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Alumina Nanoparticles from Aluminum Nitrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminum oxide (Al₂O₃) nanoparticles, also known as alumina nanoparticles, are of significant interest in various fields, including drug delivery, catalysis, and ceramics, due to their high surface area, thermal stability, and biocompatibility.[1][2] The synthesis of these nanoparticles from aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] is a common and cost-effective approach. This document provides detailed protocols for several synthesis methods, a summary of key experimental parameters, and visual workflows to guide researchers in the preparation of alumina nanoparticles with desired characteristics. The primary methods covered include precipitation, sol-gel, solution combustion, and hydrothermal synthesis.[3][4]

Synthesis Methodologies and Protocols

Chemical Precipitation Method

The precipitation method is a straightforward and efficient technique for synthesizing alumina nanoparticles.[2] It involves the conversion of an aluminum salt precursor into aluminum hydroxide, which is then calcined to form alumina.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve 25 g of this compound nonahydrate (Al(NO₃)₃·9H₂O) in 100 mL of pure methanol or distilled water in a beaker.[2][5]

-

pH Adjustment: While stirring the solution continuously, slowly add a precipitating agent like Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) dropwise to increase the pH of the solution to a range of 7 to 11.[5][6]

-

Precipitation: Continue stirring for 60 minutes. A white precipitate of aluminum hydroxide [Al(OH)₃] will form.[5]

-